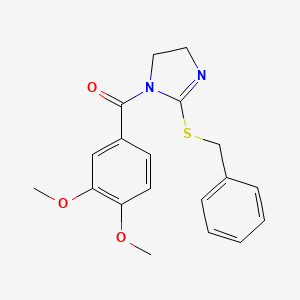

2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-16-9-8-15(12-17(16)24-2)18(22)21-11-10-20-19(21)25-13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPJUPOZTUNVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and an appropriate leaving group.

Attachment of the 3,4-Dimethoxybenzoyl Group: The final step involves the acylation of the imidazole ring with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group in the 3,4-dimethoxybenzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylsulfanyl and dimethoxybenzoyl groups can interact with the target through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Effects on Key Properties

Key Observations:

- Electron-Donating vs. In contrast, sulfonyl () or dichlorophenyl () groups are electron-withdrawing, which may alter redox behavior or biological target interactions .

- Solubility: The dimethoxybenzoyl group likely improves solubility in polar solvents (e.g., ethanol or DMSO) compared to purely alkyl-substituted analogs (e.g., 2-benzyl-4,5-dihydro-1H-imidazole in ). Sulfonyl derivatives () exhibit even higher polarity but may face challenges in membrane permeability .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : The dimethoxy groups may participate in C–H···O hydrogen bonds, as observed in analogous dimethoxy-substituted crystals (). This contrasts with sulfonyl-containing compounds (), where S=O groups dominate H-bonding networks .

- Crystal Packing : Bulky substituents (e.g., benzylsulfanyl) may induce steric hindrance, affecting crystallinity. SHELX software () is widely used for resolving such structural complexities .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzylsulfanyl group and a 3,4-dimethoxybenzoyl moiety attached to a dihydroimidazole core. The molecular formula is , with a molecular weight of approximately 342.39 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing imidazole rings have been shown to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study evaluating the antitumor effects of imidazole derivatives demonstrated that specific analogs exhibited IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 |

| Compound B | HCC827 | 5.13 ± 0.97 |

| Compound C | NCI-H358 | 0.85 ± 0.05 |

These results suggest that modifications to the imidazole structure can enhance antitumor efficacy .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. Studies have shown that certain benzothiazole and benzimidazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Research Findings : Compounds derived from similar frameworks were evaluated for their antimicrobial activity using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Notably, compounds showed promising results with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound D | E. coli | 8 |

| Compound E | S. aureus | 16 |

These findings highlight the potential of sulfur-containing heterocycles in developing new antimicrobial agents .

The mechanism of action for compounds like this compound is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interfere with key enzymes involved in cancer cell metabolism.

- DNA Interaction : Some derivatives exhibit binding affinity to DNA, disrupting replication processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.